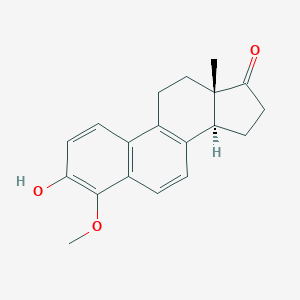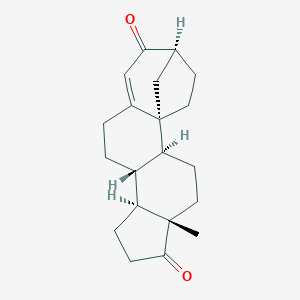
2,10-Ethanoandrost-4-ene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,10-Ethanoandrost-4-ene-3,17-dione is a synthetic steroid that has been widely used in scientific research for its various biochemical and physiological effects. It is also known as ATD, androstatrienedione, and is a potent aromatase inhibitor.
Mécanisme D'action
The mechanism of action of 2,10-Ethanoandrost-4-ene-3,17-dione involves the inhibition of aromatase enzyme activity. This enzyme is responsible for the conversion of testosterone to estrogen. By inhibiting this enzyme, 2,10-Ethanoandrost-4-ene-3,17-dione reduces the levels of estrogen in the body, which can be beneficial in the treatment of breast cancer.
Effets Biochimiques Et Physiologiques
2,10-Ethanoandrost-4-ene-3,17-dione has several biochemical and physiological effects. It has been shown to increase testosterone levels in men, which can lead to increased muscle mass and strength. It also has anti-estrogenic effects, which can be beneficial in the treatment of breast cancer. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,10-Ethanoandrost-4-ene-3,17-dione in lab experiments is its potent anti-estrogenic effects. This property makes it useful in studying the effects of estrogen on various physiological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have hepatotoxic effects in some animal studies, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2,10-Ethanoandrost-4-ene-3,17-dione. One area of research is the development of more potent and selective aromatase inhibitors. Another area of research is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, more studies are needed to fully understand the toxicity of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2,10-Ethanoandrost-4-ene-3,17-dione involves the chemical modification of the natural steroid hormone, androstenedione. The synthesis process involves several steps, including oxidation, reduction, and cyclization. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
2,10-Ethanoandrost-4-ene-3,17-dione has been extensively used in scientific research for its various applications. It is primarily used as an aromatase inhibitor, which means that it inhibits the conversion of testosterone to estrogen. This property makes it useful in the treatment of breast cancer, where estrogen is known to promote tumor growth.
Propriétés
Numéro CAS |
116516-01-9 |
|---|---|
Nom du produit |
2,10-Ethanoandrost-4-ene-3,17-dione |
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(1R,2S,5S,9S,10R,16S)-5-methylpentacyclo[14.2.1.01,13.02,10.05,9]nonadec-13-ene-6,15-dione |
InChI |
InChI=1S/C20H26O2/c1-19-8-7-16-14(15(19)4-5-18(19)22)3-2-13-10-17(21)12-6-9-20(13,16)11-12/h10,12,14-16H,2-9,11H2,1H3/t12-,14-,15-,16-,19-,20-/m0/s1 |
Clé InChI |
DNMLJXFJYBCOPD-NAKDTABQSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@H]5CC[C@@]34C5 |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCC34C5 |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCC34C5 |
Synonymes |
2,10-EAED 2,10-ethanoandrost-4-ene-3,17-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





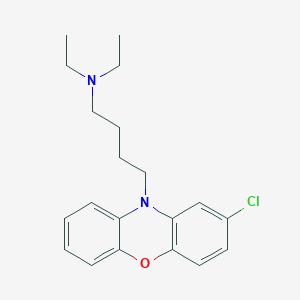




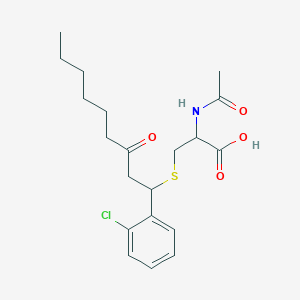
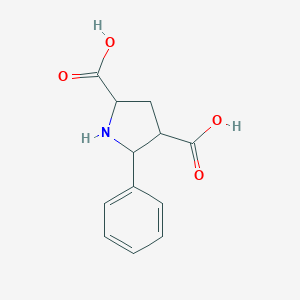

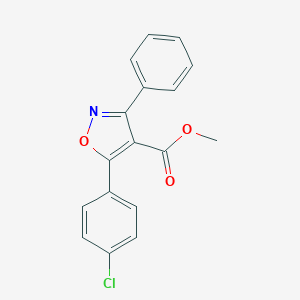
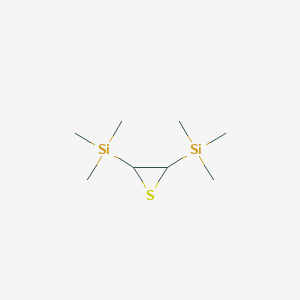
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)
